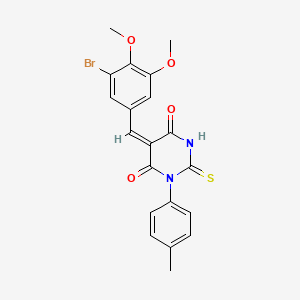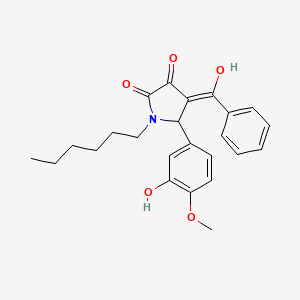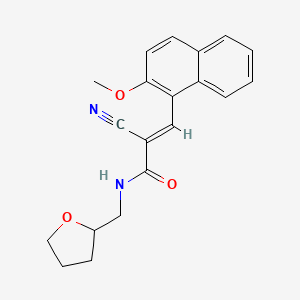![molecular formula C21H21N3O3 B3898521 N'-{[5-(dimethylamino)-2-furyl]methylene}-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B3898521.png)
N'-{[5-(dimethylamino)-2-furyl]methylene}-2-hydroxy-2,2-diphenylacetohydrazide
Vue d'ensemble
Description
N'-{[5-(dimethylamino)-2-furyl]methylene}-2-hydroxy-2,2-diphenylacetohydrazide, commonly known as DMHF, is a synthetic compound that has received significant attention in recent years due to its potential applications in scientific research. DMHF is a hydrazone derivative that exhibits a range of interesting properties, including anti-inflammatory, anti-tumor, and anti-oxidant effects. In
Applications De Recherche Scientifique
DMHF has been the subject of extensive research due to its potential applications in various scientific fields. Some of the most promising applications of DMHF include its use as an anti-inflammatory agent, an anti-tumor agent, and an anti-oxidant agent. DMHF has also been shown to exhibit neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of DMHF is not fully understood. However, it is believed that DMHF exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-6 and TNF-α. DMHF has also been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response. In addition, DMHF has been shown to exhibit anti-tumor effects by inducing apoptosis in cancer cells and inhibiting angiogenesis.
Biochemical and Physiological Effects:
DMHF has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor effects, DMHF has been shown to exhibit anti-oxidant effects by scavenging free radicals and reducing oxidative stress. DMHF has also been shown to exhibit cardioprotective effects by reducing myocardial infarction size and improving cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DMHF in lab experiments is its versatility. DMHF can be easily synthesized and purified, making it an ideal compound for use in a wide range of experiments. However, one of the main limitations of DMHF is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for DMHF research. One potential area of research is the development of DMHF-based therapies for the treatment of neurodegenerative diseases. Another potential area of research is the development of DMHF-based therapies for the treatment of cancer. Finally, further research is needed to fully understand the mechanism of action of DMHF and to identify other potential applications for this promising compound.
Conclusion:
In conclusion, DMHF is a synthetic compound that exhibits a range of interesting properties, including anti-inflammatory, anti-tumor, and anti-oxidant effects. DMHF has potential applications in various scientific fields and is a versatile compound that can be easily synthesized and purified. However, further research is needed to fully understand the mechanism of action of DMHF and to identify other potential applications for this promising compound.
Propriétés
IUPAC Name |
N-[(E)-[5-(dimethylamino)furan-2-yl]methylideneamino]-2-hydroxy-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-24(2)19-14-13-18(27-19)15-22-23-20(25)21(26,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-15,26H,1-2H3,(H,23,25)/b22-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPUHUSCGXXVWIA-PXLXIMEGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(O1)C=NNC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(O1)/C=N/NC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 5-{[(4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]methyl}-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B3898438.png)
![N-(4-{2-cyano-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]vinyl}phenyl)acetamide](/img/structure/B3898441.png)
![2-isopropyl-5-methylcyclohexyl [(4,6-dimethyl-2-pyrimidinyl)thio]acetate](/img/structure/B3898449.png)
![4-{5-[2-cyano-3-(2-naphthylamino)-3-oxo-1-propen-1-yl]-2-furyl}benzoic acid](/img/structure/B3898452.png)

![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(4-nitrophenyl)vinyl]benzamide](/img/structure/B3898467.png)
![methyl 4-(4-methylphenyl)-2-[(4-methylphenyl)amino]-4-oxo-2-butenoate](/img/structure/B3898474.png)


![N-{1-(1H-benzimidazol-2-yl)-2-[4-(methylthio)phenyl]vinyl}benzamide](/img/structure/B3898494.png)
![ethyl 2-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3898501.png)

![methyl N-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetyl]leucinate](/img/structure/B3898541.png)
